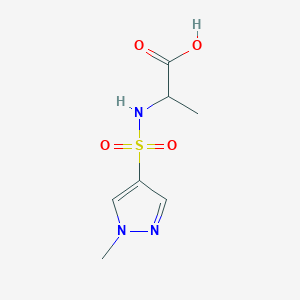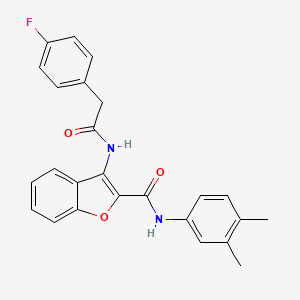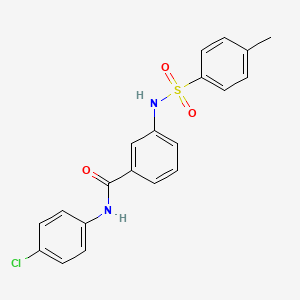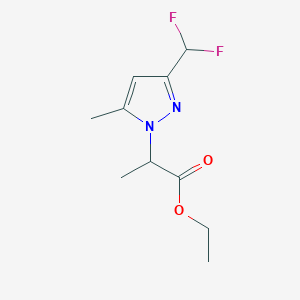
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide
Overview
Description
Scientific Research Applications
Anticancer Potential
N-(5-acetyl-4-methyl-2-thiazolyl)-4-tert-butylbenzamide has been investigated in the context of cancer treatment. A related compound, AZD4877, derived from a series of kinesin spindle protein (KSP) inhibitors, showed promise as a potential anticancer agent. It exhibited both excellent biochemical potency and suitable pharmaceutical properties for clinical development. This compound was able to arrest cells in mitosis, leading to monopolar spindle phenotype and cellular death, demonstrating its efficacy in inhibiting cancer cell growth (Theoclitou et al., 2011).
Emission Enhancement in Condensed States
Research on a phenylbenzoxazole-based organic compound, closely related to N-(5-acetyl-4-methyl-2-thiazolyl)-4-tert-butylbenzamide, revealed insights into emission enhancement mechanisms. The study focused on the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) state. This understanding is significant for applications in materials science, particularly in the development of advanced luminescent materials (Li et al., 2015).
Antimicrobial and Antifungal Activities
A series of N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activities. These compounds, related to N-(5-acetyl-4-methyl-2-thiazolyl)-4-tert-butylbenzamide, displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial applications (Grozav et al., 2017).
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the compound’s potential to cause harm to humans or the environment. The specific safety and hazards of “N-(5-acetyl-4-methyl-2-thiazolyl)-4-tert-butylbenzamide” would need to be determined experimentally .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10-14(11(2)20)22-16(18-10)19-15(21)12-6-8-13(9-7-12)17(3,4)5/h6-9H,1-5H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZFFKVTGGRQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)
![N-(4-fluorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2453192.png)
![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)
![N-benzyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2453195.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)

![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)


![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)
